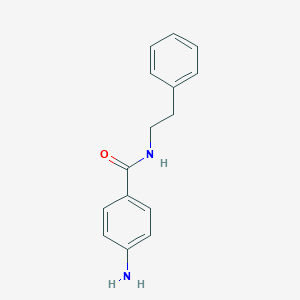

4-amino-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHLCBDTDZSJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357222 | |

| Record name | 4-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61251-99-8 | |

| Record name | 4-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-phenylethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Schotten-Baumann Reaction with Protected Intermediates

The Schotten-Baumann reaction, a classical amide synthesis method, involves reacting acid chlorides with amines in a biphasic solvent system. For 4-amino-N-(2-phenylethyl)benzamide, direct use of 4-aminobenzoyl chloride is challenging due to the amino group’s nucleophilic interference. Instead, a protection-deprotection strategy is employed:

-

Protection of Amino Group :

-

Reduction of Nitro Group :

Advantages : High purity, compatibility with large-scale production.

Limitations : Multi-step synthesis, use of hazardous Pd catalysts.

Aqueous Alkaline One-Pot Synthesis

Adapting a method from CN103288667A , this approach eliminates organic solvents by reacting 4-aminobenzoic acid directly with phenethylamine in aqueous NaOH:

-

Reaction Conditions :

-

Post-Processing :

Advantages : Solvent-free, high yield, scalable.

Limitations : Requires precise temperature control to prevent side reactions.

Carbodiimide-Mediated Coupling

Modern coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct amide bond formation between 4-aminobenzoic acid and phenethylamine:

-

Reaction Protocol :

-

4-Aminobenzoic acid (1 eq), phenethylamine (1.2 eq), EDCl (1.5 eq), and HOBt (1 eq) in DMF, stirred at 25°C for 12h .

-

Mechanism :

\text{4-NH}_2\text{-C}_6\text{H}_4\text{-COOH} + \text{C}_6\text{H}_5\text{-CH}_2\text{-CH}_2\text{-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{4-NH}_2\text{-C}_6\text{H}_4\text{-CONH-CH}_2\text{-CH}_2\text{-C}_6\text{H}_5}

-

-

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

-

Advantages : Mild conditions, avoids acid chlorides.

Limitations : Costly reagents, requires chromatography.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purification | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 4-Nitrobenzoyl chloride, H₂/Pd-C | 85% | Filtration, Crystallization | High |

| Aqueous Alkaline | 4-Aminobenzoic acid, NaOH | 98.5% | Filtration, Drying | Very High |

| Carbodiimide-Mediated | EDCl, HOBt | 80–85% | Chromatography | Moderate |

| Solid-Phase | Wang resin, HBTU | 70% | TFA Cleavage | Low |

Mechanistic Insights and Side Reactions

-

Amino Group Reactivity : Unprotected amino groups may undergo undesired acylation or oxidation. The aqueous alkaline method circumvents this by maintaining a basic pH that protonates the amine, reducing nucleophilicity.

-

Byproduct Formation : In Schotten-Baumann reactions, residual HCl can protonate phenethylamine, necessitating excess base .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Nitro derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Halogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

Histone Deacetylase Inhibition

One of the prominent applications of 4-amino-N-(2-phenylethyl)benzamide derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression through the modification of chromatin structure. Inhibition of these enzymes has been linked to therapeutic effects against various cancers and hematological malignancies. Compounds that mimic or enhance histone acetylation can induce differentiation and apoptosis in cancer cells, making them valuable in cancer therapy .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research has shown that aminobenzamide derivatives can act as DPP-IV inhibitors, which are significant for managing type 2 diabetes by regulating blood glucose levels. The design and synthesis of novel N-substituted aminobenzamide scaffolds have demonstrated enhanced inhibitory activity against DPP-IV, suggesting potential applications in diabetes treatment .

Case Study: Anti-Cancer Activity

A study investigating the anti-cancer properties of this compound derivatives found that these compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study: Diabetes Management

In another study focusing on DPP-IV inhibitors, a series of aminobenzamide derivatives were synthesized and tested for their inhibitory effects on the enzyme. The most active compounds demonstrated a significant reduction in blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .

Industrial Applications

In addition to its medicinal applications, this compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to be employed in the production of pharmaceuticals and agrochemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzamide Analogs

Key Structural Insights

Phenylethyl vs. Hydroxyl groups (e.g., in 4-amino-N-(o-hydroxyphenyl)benzamide) improve hydrogen-bonding capacity, critical for antimicrobial activity against gram-negative bacteria .

Amino vs. Acetylamino Substituents: The 4-amino group in the target compound may facilitate interactions with enzyme active sites, as seen in docking studies for related analogs . Acetylamino groups (e.g., in CI-994) enable HDAC inhibition by mimicking acetylated lysine residues on histones .

Pharmacological and Toxicological Profiles

- Antitumor Activity: CI-994 (HDAC inhibitor) and GOE1734 (DNA crosslinker) highlight the role of benzamides in oncology.

- Antimicrobial Efficacy: 4-Amino-N-(o-hydroxyphenyl)benzamide’s activity against K. pneumoniae underscores the importance of electron-donating groups for disrupting bacterial membranes .

- Neuroactive Potential: The phenylethyl group’s lipophilicity may support central nervous system activity, as seen in 4-amino-N-(2-ethylphenyl)benzamide’s anticonvulsant effects .

Biological Activity

4-Amino-N-(2-phenylethyl)benzamide, also known as 4-AEPB, is a compound with significant biological activity, particularly in the fields of neuropharmacology and cancer research. This article explores its biological properties, focusing on its anticonvulsant effects, potential as a DNA methylation inhibitor, and other relevant biological activities.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant effect. Research has shown that this compound exhibits activity against maximal electroshock-induced seizures (MES) in animal models.

- Study Findings :

- In a study involving mice and rats, 4-AEPB demonstrated an effective dose (ED50) of approximately 28.6 µmol/kg for intraperitoneal administration and 29.8 µmol/kg for oral dosing. The corresponding toxic doses (TD50) were 96.3 µmol/kg and over 1,530 µmol/kg , respectively, resulting in protective indices (PI) of 3.36 and over 51 , indicating a favorable safety profile compared to other anticonvulsants like phenytoin .

| Administration Route | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index |

|---|---|---|---|

| Intraperitoneal | 28.6 | 96.3 | 3.36 |

| Oral | 29.8 | >1530 | >51 |

Anticancer Potential

In addition to its anticonvulsant properties, 4-AEPB has been evaluated for its role in cancer therapy, particularly as an inhibitor of DNA methyltransferases (DNMTs).

- Mechanism of Action :

- Research Insights :

Other Biological Activities

4-AEPB has also been investigated for various other biological activities:

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.

- Antibacterial Activity : Some research indicates potential antibacterial properties, although further studies are needed to fully elucidate this aspect.

Case Studies

Several case studies have been conducted to explore the pharmacological applications of 4-AEPB:

- Case Study on Anticonvulsant Efficacy : In a controlled study involving various seizure models, 4-AEPB was found to significantly increase seizure thresholds compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .

- Cancer Research Application : In vitro studies on leukemia cells treated with 4-AEPB derivatives showed substantial cytotoxic effects at micromolar concentrations, indicating a promising avenue for drug development against hematological malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.